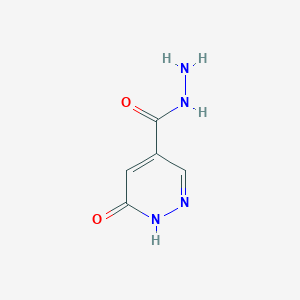
3,6-Bis(2-chloroethoxy)acridine
概要
説明
3,6-Bis(2-chloroethoxy)acridine is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including pharmacology, material sciences, and photophysics . Acridine derivatives have been extensively studied due to their unique physical and chemical properties, as well as their biological activities .
準備方法
The synthesis of 3,6-Bis(2-chloroethoxy)acridine typically involves the reaction of acridine with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction . The general reaction scheme can be represented as follows:
Acridine+2(2-chloroethanol)→this compound+2HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
化学反応の分析
3,6-Bis(2-chloroethoxy)acridine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The acridine core can undergo oxidation and reduction reactions, altering its electronic properties.
Hydrolysis: The chloroethoxy groups can be hydrolyzed to form hydroxyl groups under acidic or basic conditions.
Common reagents used in these reactions include bases like potassium carbonate for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,6-Bis(2-chloroethoxy)acridine has several scientific research applications:
作用機序
The mechanism of action of 3,6-Bis(2-chloroethoxy)acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, affecting processes such as replication and transcription . The compound may also inhibit enzymes like topoisomerases, which are involved in DNA unwinding and replication . These interactions make it a potential candidate for anticancer and antimicrobial therapies.
類似化合物との比較
3,6-Bis(2-chloroethoxy)acridine can be compared with other acridine derivatives such as:
Acriflavine: Known for its antibacterial properties.
Proflavine: Used as a disinfectant and antiseptic.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other acridine derivatives .
特性
IUPAC Name |
3,6-bis(2-chloroethoxy)acridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c18-5-7-21-14-3-1-12-9-13-2-4-15(22-8-6-19)11-17(13)20-16(12)10-14/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBATQXKBHCNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)OCCCl)C=C21)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603268 | |
| Record name | 3,6-Bis(2-chloroethoxy)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87040-78-6 | |
| Record name | 3,6-Bis(2-chloroethoxy)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-1-methylpyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3359584.png)

![4-Methoxy-5-nitro-1H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3359589.png)





![1,3,7,8,9,10-Hexahydroimidazo[1,2-c]quinazoline-2,5-dione](/img/structure/B3359619.png)


![3-Methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole-10-carbaldehyde](/img/structure/B3359633.png)

